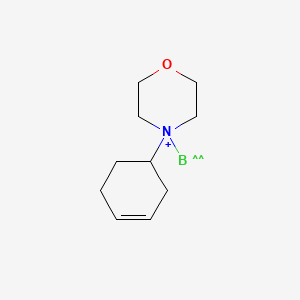
Trihydro(4-phenylmorpholine-N4)boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron complexes.
Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.
Aplicaciones Científicas De Investigación
Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Uniqueness
Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds
Propiedades
Fórmula molecular |
C10H17BNO+ |
|---|---|
Peso molecular |
178.06 g/mol |
InChI |
InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1 |
Clave InChI |
NHIZVLFPBWJABN-UHFFFAOYSA-N |
SMILES canónico |
[B][N+]1(CCOCC1)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


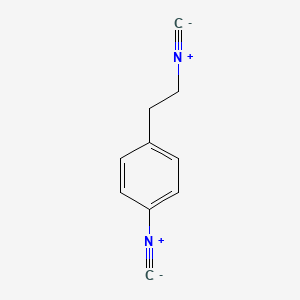
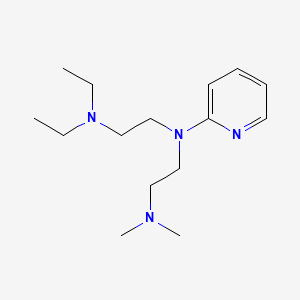
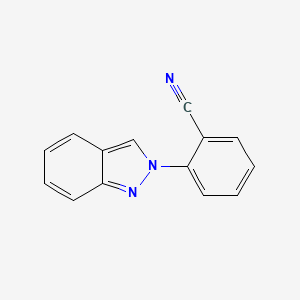
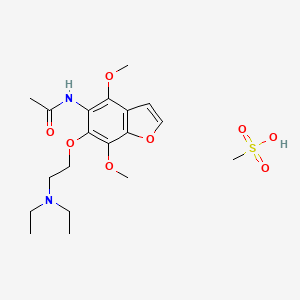
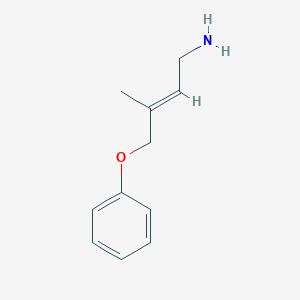
(2-propanolato)-](/img/structure/B13783339.png)
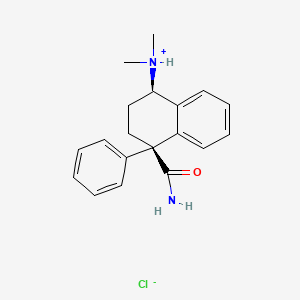
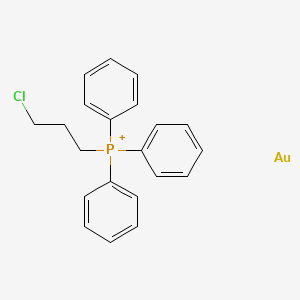
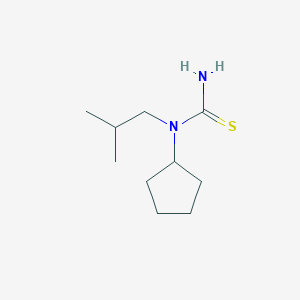
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
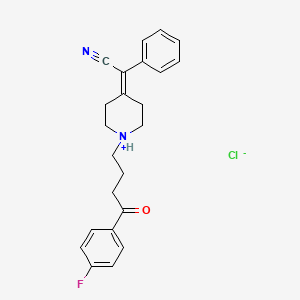
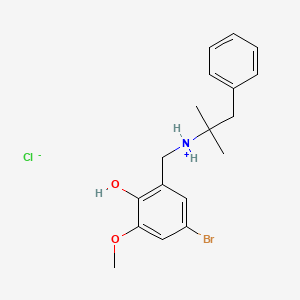
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)

